molecular formula C30H33ClN6O5S B1673682 Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide

Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide

Cat. No.: B1673682
M. Wt: 625.1 g/mol
InChI Key: BOPHFCQTNVDEDL-UHFFFAOYSA-N
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Description

Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (referred to hereafter as Compound A) is a structurally complex molecule with multiple pharmacophoric elements (Fig. 1). Its core glycine backbone is substituted with a 4-chlorophenyl group and a sulfonamide-linked phenyl ring bearing a propanamide side chain terminated by a dimethylaminopropyl moiety. The (2Z)-hydrazide group connects to a 1,2-dihydro-2-oxoindole fragment, introducing a planar conjugated system.

Properties

Molecular Formula

C30H33ClN6O5S

Molecular Weight

625.1 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide

InChI

InChI=1S/C30H33ClN6O5S/c1-36(2)19-5-18-32-27(38)17-10-21-8-15-24(16-9-21)43(41,42)37(23-13-11-22(31)12-14-23)20-28(39)34-35-29-25-6-3-4-7-26(25)33-30(29)40/h3-4,6-9,11-16,33,40H,5,10,17-20H2,1-2H3,(H,32,38)

InChI Key

BOPHFCQTNVDEDL-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl

Isomeric SMILES

CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NNC2=C3C=CC=CC3=NC2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L023103;  L 023103;  L-023103.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L023103 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for L023103 are not widely documented. it is typically synthesized in specialized laboratories with advanced synthesis capabilities .

Chemical Reactions Analysis

Degradation Pathways

Degradation of this compound under physiological conditions (e.g., in vivo) may involve hydrolysis or enzymatic cleavage:

Hydrolysis of Hydrazide
Hydrazides are susceptible to hydrolysis in acidic or basic environments:

HydrazideH OCarboxylic acid+Ammonia\text{Hydrazide}\xrightarrow{\text{H O}}\text{Carboxylic acid}+\text{Ammonia}

This pathway is supported by studies on glycine hydrazide stability .

Sulfonyl Group Stability
The sulfonyl group (SO₂) is generally stable under physiological pH but may undergo nucleophilic substitution under extreme conditions.

Biochemical Reactions

The compound’s hydrazide and indole moieties suggest potential interactions with biological targets:

CFTR Inhibition
Glycine hydrazides are known CFTR inhibitors, acting via pore-occlusion mechanisms . The indole ring may enhance binding affinity through π-π interactions.

Enzymatic Cleavage
The dimethylamino group and amide bonds in the side chain may serve as recognition sites for proteases or amidases.

Key Reaction Data

Reaction Type Conditions Key Products Reference
Glycine hydrazide formationHydrazine, refluxing ethanolGlycine hydrazide
SulfonylationPh-SO₂Cl, DMF, 0°C–RTN-sulfonylglycine hydrazide
Indole condensationAcid catalyst (e.g., HCl)Target compound (Z-isomer)

Stability and Reactivity

  • pH Sensitivity : Hydrazide hydrolysis is pH-dependent, with optimal stability at neutral pH.

  • Thermal Stability : The compound is stable under standard laboratory conditions but may degrade at >200°C.

Mechanistic Insights

The compound’s reactivity is governed by its functional groups:

  • Sulfonyl Group : Electron-withdrawing, enhances amine reactivity.

  • Hydrazide : Participates in condensation reactions and hydrolysis.

  • Indole Moiety : Contributes to planarity and π-π interactions.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that derivatives of this compound exhibit promising antidiabetic properties. For instance, compounds derived from similar structures have been shown to inhibit α-glucosidase activity, a critical enzyme in carbohydrate metabolism. This inhibition results in reduced blood sugar levels, making these compounds potential candidates for diabetes treatment .

Antioxidant Properties

The antioxidant activity of glycine derivatives has been documented, highlighting their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases. In vitro studies suggest that certain derivatives demonstrate radical scavenging activities comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

Research indicates that compounds with similar structural features possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways, suggesting their utility in developing new antibiotics .

Cancer Research

The compound's structure suggests potential applications in oncology. Studies have explored the synthesis of piperidine derivatives that exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of glycine derivatives into these frameworks may enhance their efficacy against different cancer cell lines .

Neuropharmacology

Given the presence of dimethylamino groups in the structure, there is potential for neuropharmacological applications. Compounds with similar configurations have been investigated for their effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders .

Table 1: Biological Activities of Glycine Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
AntidiabeticGlycine Derivative Aα-Glucosidase inhibition
AntioxidantGlycine Derivative BFree radical scavenging
AntimicrobialGlycine Derivative CCell wall disruption
AnticancerGlycine Derivative DApoptosis induction
NeuropharmacologyGlycine Derivative ENeurotransmitter modulation

Case Study 1: Antidiabetic Effects

A study published in ACS Omega evaluated a series of glycine derivatives for their α-glucosidase inhibitory activity. The results indicated that certain compounds significantly lowered blood glucose levels in vitro compared to the standard drug acarbose, suggesting their potential as therapeutic agents for diabetes management .

Case Study 2: Antioxidant Potential

In an investigation into the antioxidant properties of various compounds, one derivative exhibited superior radical scavenging activity across multiple assays. This finding supports the hypothesis that modifications to the glycine structure can enhance antioxidant capabilities, which is vital for developing supplements or pharmaceuticals aimed at oxidative stress-related conditions .

Case Study 3: Antimicrobial Efficacy

Research conducted on a series of piperidine derivatives revealed strong antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy and provided a foundation for further exploration into new antibiotic formulations .

Comparison with Similar Compounds

Table 1: Comparison of Compound A with Structurally Related Compounds

Compound Name/ID Key Structural Features Biological Activity/Application Synthesis/Characterization Methods Reference
Compound A Glycine backbone, 4-chlorophenyl, sulfonamide, propanamide side chain, indole-hydrazide Oxytocin receptor antagonist Multi-step organic synthesis
Hydrazinecarboxamide derivative () Benzodioxol, imidazole, hydrazinecarboxamide Not specified X-ray crystallography
4-Chloro-N'-benzohydrazonamide () Chlorophenyl, benzohydrazonamide, triazole Antifungal/antimicrobial (inferred) Condensation reactions
Glycine-naphthalenyl-azo derivative () Glycine, naphthalenyl, azo group Dye/pigment applications Diazotization coupling
Fluorophenyl-oxadiazole glycine () Glycine, fluorophenyl, oxadiazole Kinase inhibition (speculative) Microwave-assisted synthesis
Chlorophenoxy glycine () Glycine, chlorophenoxy, methyl ester Agrochemical intermediates Esterification

Shared Pharmacophoric Features

Similar hydrazide/hydrazone systems are observed in (hydrazinecarboxamide) and (benzohydrazonamide), which may enhance stability and π-π stacking interactions . Unlike these analogs, Compound A’s hydrazide is conjugated to an indole ring, introducing electron-deficient regions that could modulate redox activity or receptor affinity .

Aromatic and Halogenated Substituents: The 4-chlorophenyl group in Compound A is a common feature in pharmaceuticals (e.g., antifungal agents). and also incorporate chlorophenyl or chlorophenoxy groups, which improve lipophilicity and membrane penetration . Fluorophenyl () and benzodioxol () substituents highlight the role of halogenation and electron-rich aromatic systems in tuning bioactivity .

Glycine Backbone Modifications: While and retain the glycine core, their substitutions (e.g., azo groups, chlorophenoxy) diverge significantly from Compound A’s sulfonamide-propanamide chain. The latter may enhance solubility and hydrogen-bonding capacity .

Divergent Features and Functional Implications

Sulfonamide vs. Alternative Linkers: Compound A’s sulfonamide group distinguishes it from analogs with ester () or azo () linkers.

Indole vs. Heterocyclic Moieties: The 1,2-dihydro-2-oxoindole in Compound A contrasts with imidazole () and triazole () systems. Indole derivatives are associated with serotonin and oxytocin receptor modulation, aligning with its annotated antagonism .

Biological Activity: Compound A’s oxytocin receptor antagonism is unique among the compared compounds. This activity likely arises from its hybrid structure: the indole-hydrazide mimics endogenous peptide motifs, while the sulfonamide-propanamide chain enhances pharmacokinetics .

Research Findings and Challenges

  • Synthesis : Compound A’s synthesis likely involves sulfonation, amidation, and hydrazide coupling steps, paralleling methods in and .
  • Characterization : X-ray crystallography (as in ) or advanced NMR would be essential for confirming its Z-configuration and planar indole-hydrazide system .
  • Activity Cliffs: Despite structural similarities, minor substitutions (e.g., indole vs. benzodioxol) can lead to divergent biological outcomes, underscoring the need for targeted virtual screening (as discussed in ) .

Biological Activity

The compound Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic molecule with potential biological activity. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C30H33ClN6O5S
  • Molecular Weight : 570.14 g/mol
  • IUPAC Name : this compound

This compound features multiple functional groups that may contribute to its biological activity, including a sulfonamide moiety and a hydrazide linkage.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction pathways. The compound may exhibit activity by modulating GPCR pathways, influencing cellular responses such as neurotransmitter release and hormonal regulation .
  • Enzyme Inhibition : The presence of sulfonamide groups suggests potential inhibition of enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes .

Pharmacological Effects

Studies have reported various pharmacological effects associated with similar compounds:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic processes.
  • Anticancer Properties : Compounds with indole structures are frequently investigated for anticancer activities. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antidepressant Activity : A related study explored the antidepressant potential of similar compounds by assessing their effects on serotonin and norepinephrine reuptake inhibition. Results indicated significant improvements in behavioral tests in animal models .
  • Neuroprotective Effects : Research on structurally analogous compounds has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. These effects are often attributed to the modulation of oxidative stress pathways and inflammation .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AntimicrobialSulfonamide derivativesInhibition of cell wall synthesis
AnticancerIndole derivativesInduction of apoptosis
AntidepressantSerotonin reuptake inhibitorsModulation of neurotransmitter levels
NeuroprotectiveSimilar indole compoundsReduction of oxidative stress

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
Reactant of Route 2
Reactant of Route 2
Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide

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